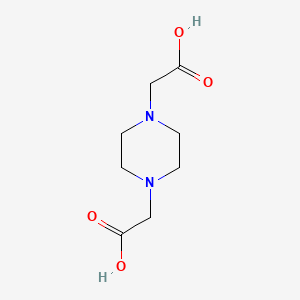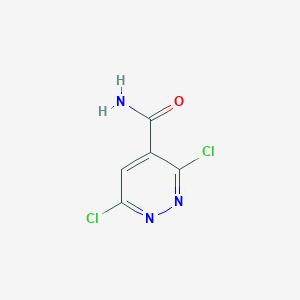
2-(4-甲酰基苯氧基)乙酸甲酯
概述
描述
Methyl 2-(4-formylphenoxy)acetate is a chemical compound with the empirical formula C10H10O4 . It has a molecular weight of 194.18 and is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of Methyl 2-(4-formylphenoxy)acetate isO=C(OC)COC(C=C1)=CC=C1C=O . This string provides a way to represent the structure of the molecule in text format. Physical And Chemical Properties Analysis
Methyl 2-(4-formylphenoxy)acetate is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学研究应用
晶体结构分析
2-(4-甲酰基苯氧基)乙酸甲酯因其在晶体结构形成中的作用而受到研究。例如,该化合物是涉及 2-(2H-四唑-5-基)苯酚和 2-溴乙酸甲酯的反应中的主要产物,导致形成各种异构体产物,并有助于理解分子相互作用和晶体学 (Lee、Ryu 和 Lee,2017)。
化学合成和反应
该化合物参与各种化学反应。例如,它与金刚烷-2-胺和(金刚烷-1-基)甲胺在丁醇中的反应导致目标酰胺和丁酸酯的形成,提供了对反应机理和合成过程的见解 (Novakov 等,2017)。
生物降解研究
研究探索了类似于 2-(4-甲酰基苯氧基)乙酸甲酯的化合物的生物降解过程。例如,对 2-苯氧乙醇及其在特定细菌作用下转化为苯酚和乙酸盐的研究提供了对环境生物降解途径和微生物相互作用的见解 (Speranza 等,2002)。
聚合研究
该化合物已在聚合背景下得到研究。相关酚类化合物对醋酸乙烯酯聚合的阻滞作用的研究有助于理解聚合物化学和新材料的开发 (Parnell 和 Russell,1974)。
药物研究
尽管在提供的结果中直接引用 2-(4-甲酰基苯氧基)乙酸甲酯在药物研究中的内容有限,但已对该化合物的结构类似物进行了研究。例如,对具有潜在镇痛和抗炎活性的衍生物的研究展示了结构相似的化合物在药物化学中的相关性 (Dewangan 等,2015)。
环境和生物研究
对相关化合物的研究对环境科学和生物学有影响。例如,对废水中多酚的植物毒性效应以及除草剂离子液体对微生物群落的影响的研究提供了对环境毒性和可持续性的见解 (Capasso 等,1992;Czarny 等,2019)。
安全和危害
属性
IUPAC Name |
methyl 2-(4-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPCDPSAWVMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353911 | |
| Record name | methyl 2-(4-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73620-18-5 | |
| Record name | methyl 2-(4-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-formylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



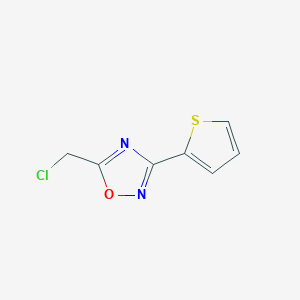
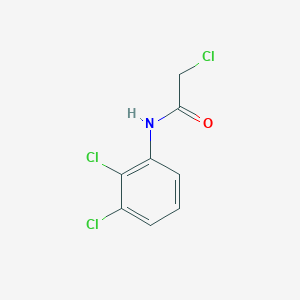

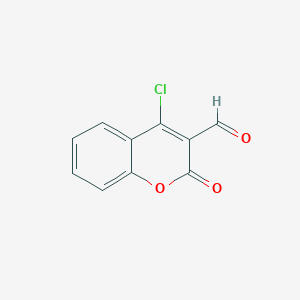
![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)
